molecular formula C10H11N3O2 B2386475 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid CAS No. 951933-00-9

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid

Cat. No. B2386475
CAS RN: 951933-00-9
M. Wt: 205.217
InChI Key: UHLKIVSJCCBXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid” is a complex organic molecule. It contains a triazolo[4,3-a]pyridine core, which is a fused ring system combining a pyridine and a 1,2,4-triazole . The butanoic acid moiety is attached to the triazolo[4,3-a]pyridine core .


Synthesis Analysis

The synthesis of related compounds often involves the reaction of a precursor containing the triazolo[4,3-a]pyridine core with various reagents . For example, a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were synthesized via aromatic nucleophilic substitution . Another method involves a one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines from 2-hydrazinopyridine and substituted aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of “4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid” is complex, with a total of 27 bonds, including 16 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 1 double bond, and 10 aromatic bonds . It also contains 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .

Scientific Research Applications

Future Directions

The future directions for research on “4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid” could include further exploration of its synthesis, characterization, and potential applications. Given the biological activity of related compounds, it may be of interest to evaluate this compound for potential therapeutic applications .

properties

IUPAC Name

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c14-10(15)6-3-5-9-12-11-8-4-1-2-7-13(8)9/h1-2,4,7H,3,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLKIVSJCCBXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.